

Application Note: Amide Coupling of 6-Chloronicotinic Acid and Morpholine

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Compound of Interest

Compound Name:	(6-Chloropyridin-3-yl) (morpholino)methanone
Cat. No.:	B151888

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Introduction

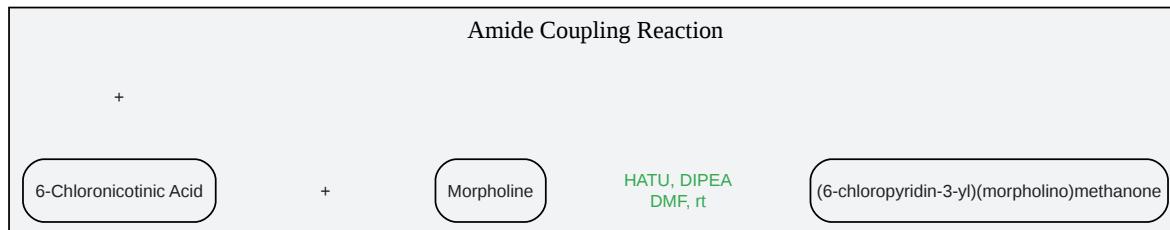
Amide bond formation is a cornerstone of modern organic and medicinal chemistry, pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The coupling of carboxylic acids and amines to form amides is a frequently employed transformation in drug discovery and development. This application note details a robust and efficient protocol for the amide coupling of 6-chloronicotinic acid with morpholine to synthesize **(6-chloropyridin-3-yl)(morpholino)methanone**. This compound serves as a valuable building block in the synthesis of more complex molecules due to the presence of a reactive chlorine atom on the pyridine ring, which can be further functionalized through various cross-coupling reactions.

The described method utilizes the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU is known for its rapid reaction times, high yields, and minimal side reactions, making it an excellent choice for this transformation.

Reaction Scheme

The overall reaction involves the activation of the carboxylic acid group of 6-chloronicotinic acid by HATU in the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine

(DIPEA), followed by nucleophilic attack by the secondary amine, morpholine, to form the desired amide product.



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Caption: General reaction scheme for the HATU-mediated amide coupling.

Quantitative Data Summary

The following table summarizes typical quantitative data for the amide coupling of 6-chloronicotinic acid and morpholine using HATU as the coupling reagent. These values are based on general protocols for HATU-mediated couplings and may require optimization for specific experimental setups.

Parameter	Value	Reference
Reactants		
6-Chloronicotinic Acid	1.0 eq	
Morpholine	1.0 - 1.2 eq	
Reagents		
HATU	1.0 - 1.2 eq	
DIPEA	2.0 - 3.0 eq	
Solvent		
Anhydrous DMF	5-10 mL/mmol of acid	[1]
Reaction Conditions		
Temperature	Room Temperature (20-25 °C)	[1]
Reaction Time	1 - 4 hours	
Yield		
Isolated Yield	> 90% (typical for HATU couplings)	

Experimental Protocol

This protocol describes a general procedure for the amide coupling of 6-chloronicotinic acid and morpholine on a 1 mmol scale.

Materials:

- 6-Chloronicotinic acid (157.56 g/mol)
- Morpholine (87.12 g/mol)
- HATU (380.23 g/mol)
- N,N-Diisopropylethylamine (DIPEA) (129.24 g/mol)

- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Nitrogen or argon inlet
- Syringes
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography (if necessary)

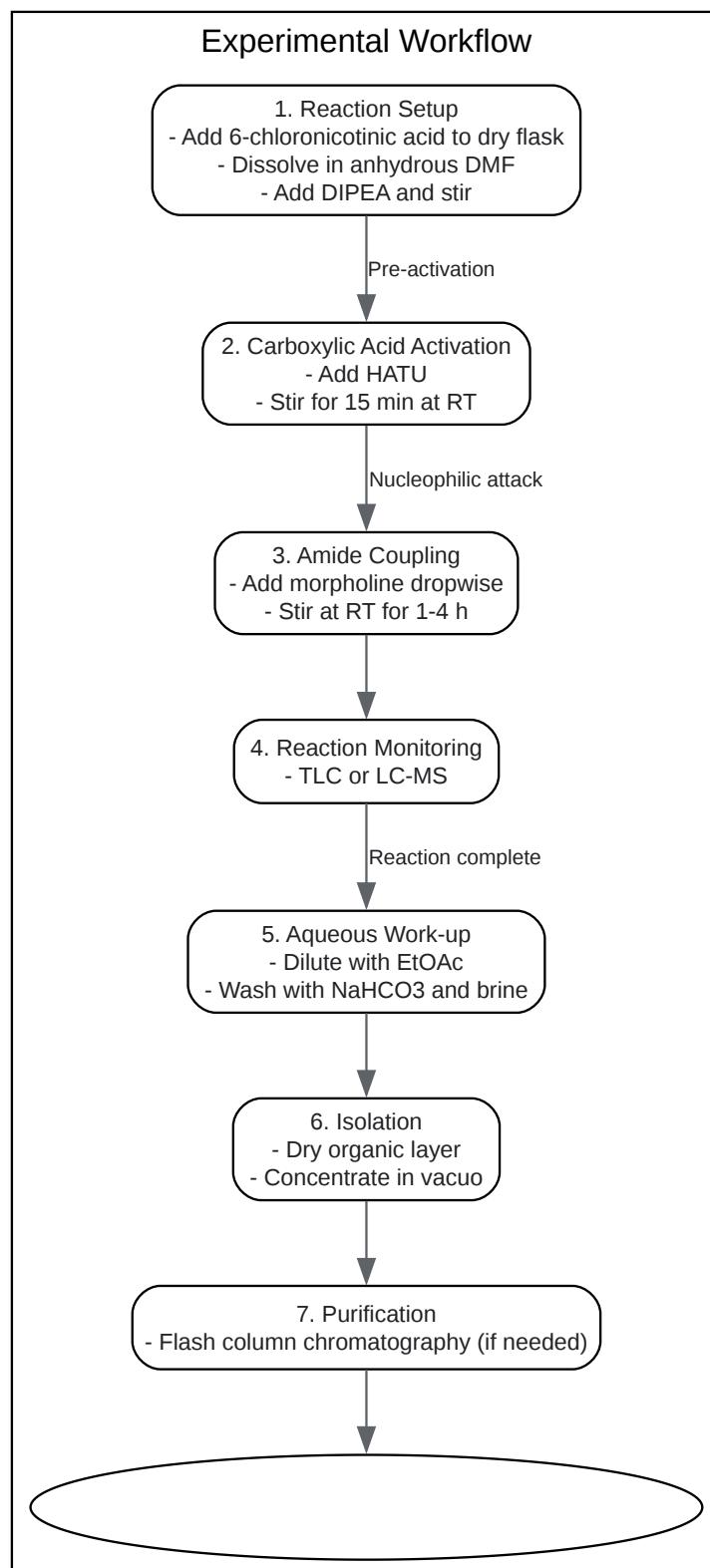
Procedure:

- Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 6-chloronicotinic acid (1.0 mmol, 157.6 mg).
- Dissolve the acid in anhydrous DMF (5-10 mL).
- Add DIPEA (2.0 mmol, 0.35 mL) to the solution and stir for 5 minutes.
- Add HATU (1.1 mmol, 418.3 mg) to the reaction mixture and stir at room temperature. The solution may turn yellow.
- After stirring for 15 minutes to pre-activate the carboxylic acid, add morpholine (1.0 mmol, 0.087 mL) dropwise to the reaction mixture.

- Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
- Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL).
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO_3 solution (2 x 15 mL) and brine (1 x 15 mL).
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **(6-chloropyridin-3-yl)(morpholino)methanone**.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **(6-chloropyridin-3-yl)(morpholino)methanone**.



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Caption: Step-by-step workflow for the amide coupling and purification.

Safety Precautions:

- Handle all chemicals in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- HATU is a potentially explosive compound and should be handled with care. Avoid grinding or subjecting it to shock.
- DIPEA and DMF are irritants. Avoid contact with skin and eyes.

This application note provides a comprehensive guide for the successful synthesis of **(6-chloropyridin-3-yl)(morpholino)methanone**. The described protocol is robust and can be adapted for various research and development applications in the pharmaceutical and chemical industries.

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References

- 1. Amide Synthesis [fishersci.dk]
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